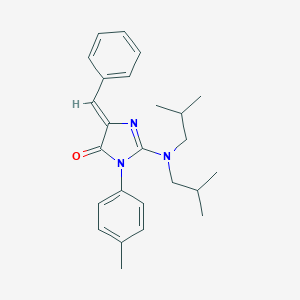
1-(4-Methylphenyl)-2-(diisobutylamino)-4-benzylidene-2-imidazoline-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-2-(diisobutylamino)-4-benzylidene-2-imidazoline-5-one, commonly known as CL-316,243, is a synthetic compound that belongs to the class of imidazoline compounds. It is a potent and selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. CL-316,243 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders.
Aplicaciones Científicas De Investigación
CL-316,243 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders. It has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the treatment of obesity. CL-316,243 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting its potential use in the treatment of type 2 diabetes. In addition, CL-316,243 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the prevention of cardiovascular disease.
Mecanismo De Acción
CL-316,243 is a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of the beta-3 adrenergic receptor leads to the activation of the enzyme adenylate cyclase, which converts ATP to cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn leads to the phosphorylation of several target proteins. The net effect of beta-3 adrenergic receptor activation is the stimulation of lipolysis and thermogenesis in adipose tissue, which leads to increased energy expenditure and decreased food intake.
Biochemical and physiological effects:
CL-316,243 has been shown to increase energy expenditure and decrease food intake in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity. In addition, CL-316,243 has been shown to have anti-inflammatory and anti-atherosclerotic effects. These effects are primarily mediated through the activation of the beta-3 adrenergic receptor and the subsequent stimulation of lipolysis and thermogenesis in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CL-316,243 has several advantages for lab experiments. It is a potent and selective agonist of the beta-3 adrenergic receptor, which allows for specific activation of this receptor in animal models. It has also been extensively studied in animal models, making it a well-characterized compound for research purposes. However, there are also limitations to the use of CL-316,243 in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its effects may be influenced by factors such as diet and exercise, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on CL-316,243. One area of interest is the potential use of CL-316,243 in the treatment of obesity and metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of CL-316,243 in humans. Another area of interest is the development of more potent and selective agonists of the beta-3 adrenergic receptor. These compounds may have improved therapeutic potential and fewer side effects compared to CL-316,243. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of CL-316,243 on energy metabolism and glucose homeostasis. This may lead to the development of new therapeutic targets for the treatment of obesity, diabetes, and metabolic disorders.
Métodos De Síntesis
CL-316,243 can be synthesized using a multistep process starting from 4-methylbenzaldehyde. The first step involves the condensation of 4-methylbenzaldehyde with diisobutylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine intermediate. The amine is further reacted with benzaldehyde in the presence of acetic acid to form the final product, CL-316,243.
Propiedades
Fórmula molecular |
C25H31N3O |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C25H31N3O/c1-18(2)16-27(17-19(3)4)25-26-23(15-21-9-7-6-8-10-21)24(29)28(25)22-13-11-20(5)12-14-22/h6-15,18-19H,16-17H2,1-5H3/b23-15- |
Clave InChI |
SFDBPSKBXUHISD-HAHDFKILSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/N=C2N(CC(C)C)CC(C)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(CC(C)C)CC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)